molecular formula C16H20ClN3O4S B2430040 3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021111-28-3

3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2430040
CAS No.: 1021111-28-3
M. Wt: 385.86
InChI Key: JYVMTGSTLPCTOO-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spirocyclic compounds Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through several synthetic routes. One common method involves the use of asymmetric alkylation and reduction reactions. For example, enantio- and diastereo-selective synthesis can be performed using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries . Another approach involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the chlorobenzyl and ethylsulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.4]nonane-1,6-dione
  • Spiro[4.5]decane-1,6-dione
  • Spiro[5.5]undecane-1,7-dione

Uniqueness

3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-ethylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4S/c1-2-25(23,24)19-9-7-16(8-10-19)14(21)20(15(22)18-16)11-12-3-5-13(17)6-4-12/h3-6H,2,7-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVMTGSTLPCTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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